molecular formula C19H16NPS B14154401 N,1,1-Triphenylphosphanecarbothioamide CAS No. 739-61-7

N,1,1-Triphenylphosphanecarbothioamide

Katalognummer: B14154401
CAS-Nummer: 739-61-7
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: LFSOYVGHUJONAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylamino(thiocarbonyl)diphenylphosphine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a thiocarbonyl group (C=S) and a phenylamino group attached to a diphenylphosphine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with a thiocarbonyl compound in the presence of a base. One common method is the reaction of diphenylphosphine with carbon disulfide (CS₂) and aniline (C₆H₅NH₂) under basic conditions. The reaction proceeds as follows:

Ph2PH+CS2+C6H5NH2Ph2P(C=S)NHPh\text{Ph}_2\text{P}H + \text{CS}_2 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Ph}_2\text{P}(C=S)\text{NHPh} Ph2​PH+CS2​+C6​H5​NH2​→Ph2​P(C=S)NHPh

The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of phenylamino(thiocarbonyl)diphenylphosphine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The phenylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Phenylamino(thiocarbonyl)diphenylphosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.

Wirkmechanismus

The mechanism of action of phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.

Vergleich Mit ähnlichen Verbindungen

Phenylamino(thiocarbonyl)diphenylphosphine can be compared with other similar compounds such as:

    Diphenylphosphine oxide: Lacks the thiocarbonyl group but has similar reactivity.

    Phenylthiophosphine: Contains a thiophosphoryl group (P=S) instead of a thiocarbonyl group.

    Triphenylphosphine: A widely used phosphine ligand without the thiocarbonyl or phenylamino groups.

The uniqueness of phenylamino(thiocarbonyl)diphenylphosphine lies in its combination of the thiocarbonyl and phenylamino groups, which impart distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

739-61-7

Molekularformel

C19H16NPS

Molekulargewicht

321.4 g/mol

IUPAC-Name

1-diphenylphosphanyl-N-phenylmethanethioamide

InChI

InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22)

InChI-Schlüssel

LFSOYVGHUJONAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.